2,6-dimethoxy-N-piperidin-1-ylbenzamide
CAS No.:
Cat. No.: VC0628361
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H20N2O3 |
---|---|
Molecular Weight | 264.32 g/mol |
IUPAC Name | 2,6-dimethoxy-N-piperidin-1-ylbenzamide |
Standard InChI | InChI=1S/C14H20N2O3/c1-18-11-7-6-8-12(19-2)13(11)14(17)15-16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H,15,17) |
Standard InChI Key | FKNAUQVQPCVJRO-UHFFFAOYSA-N |
SMILES | COC1=C(C(=CC=C1)OC)C(=O)NN2CCCCC2 |
Canonical SMILES | COC1=C(C(=CC=C1)OC)C(=O)NN2CCCCC2 |
Introduction
Chemical Structure and Properties
Molecular Structure
2,6-Dimethoxy-N-piperidin-1-ylbenzamide features a benzene ring with methoxy groups at positions 2 and 6, connected to a piperidine ring through an amide bond. The molecular formula is C14H20N2O3, with a molecular weight of approximately 264.32 g/mol. The compound contains two nitrogen atoms (one in the piperidine ring and one in the amide linkage) and three oxygen atoms (two in the methoxy groups and one in the amide carbonyl).
Physical and Chemical Properties
Based on its structure, 2,6-dimethoxy-N-piperidin-1-ylbenzamide is expected to exist as a crystalline solid at room temperature. The presence of both hydrophobic (aromatic and piperidine rings) and hydrophilic (methoxy groups, amide bond) components suggests a balanced lipophilicity profile, which would influence its solubility characteristics and pharmacokinetic properties.
The 2,6-dimethoxy substitution pattern on the benzene ring creates a distinctive electronic environment that affects the compound's reactivity and binding properties. This pattern is shared with related compounds that have demonstrated significant biological activities.
Stability and Reactivity
The amide linkage in 2,6-dimethoxy-N-piperidin-1-ylbenzamide is generally stable under physiological conditions. The presence of the methoxy groups at positions 2 and 6 of the benzene ring provides steric protection to the amide bond, potentially enhancing its resistance to enzymatic hydrolysis. The tertiary amine in the piperidine ring possesses basic properties and may undergo protonation at physiological pH, affecting the compound's solubility and distribution in biological systems.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2,6-dimethoxy-N-piperidin-1-ylbenzamide typically follows established methods for preparing substituted benzamides. The most common approach involves the reaction of 2,6-dimethoxybenzoyl chloride with piperidine in the presence of a suitable base. This nucleophilic acyl substitution reaction proceeds through attack of the piperidine nitrogen on the carbonyl carbon, followed by elimination of chloride to form the amide bond.
Laboratory Preparation Techniques
For laboratory-scale synthesis, the reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran, with a tertiary amine base (e.g., triethylamine or pyridine) to neutralize the hydrogen chloride generated during the reaction. Alternative approaches may employ coupling agents like HATU, EDC/HOBt, or DCC to activate 2,6-dimethoxybenzoic acid directly, avoiding the preparation of the acid chloride intermediate.
Purification and Characterization
Purification of 2,6-dimethoxy-N-piperidin-1-ylbenzamide can be achieved through column chromatography or recrystallization from appropriate solvent systems. Characterization typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
Pharmacological Properties
Structure-Activity Relationships
The pharmacological activity of 2,6-dimethoxy-N-piperidin-1-ylbenzamide would be significantly influenced by its structural features. Research on related compounds has demonstrated that the position and nature of substituents on both the benzamide and piperidine moieties can dramatically affect receptor selectivity and binding affinity . For instance, the position of basic groups within similar molecular scaffolds has been shown to be critical for selectivity against certain targets .
Table 1. Comparison of 2,6-Dimethoxy-N-piperidin-1-ylbenzamide with Structurally Related Compounds
Pharmacokinetic Considerations
Absorption and Distribution
The balanced lipophilicity of 2,6-dimethoxy-N-piperidin-1-ylbenzamide suggests potential for oral bioavailability. The presence of both lipophilic regions (aromatic and piperidine rings) and hydrophilic groups (methoxy substituents, amide bond) would influence its distribution across various tissues, including potential blood-brain barrier penetration—a critical consideration for compounds targeting central nervous system disorders.
Metabolism and Excretion
Potential metabolic pathways for 2,6-dimethoxy-N-piperidin-1-ylbenzamide include O-demethylation of the methoxy groups, oxidation of the piperidine ring, and hydrolysis of the amide bond. Research on related compounds has highlighted the importance of considering metabolic stability in compound design, with strategies such as introducing "soft spots" to redirect metabolism being employed to optimize pharmacokinetic profiles .
Research Status and Future Directions
Future Research Opportunities
Several promising research directions for 2,6-dimethoxy-N-piperidin-1-ylbenzamide include:
-
Comprehensive receptor profiling to determine its binding affinities across various targets
-
Structure-activity relationship studies through systematic structural modifications
-
Investigation of its potential as a scaffold for developing selective dopamine receptor modulators
-
Exploration of applications beyond dopamine receptor antagonism, such as kinase inhibition
-
Evaluation of its pharmacokinetic properties and metabolic stability
Analytical Considerations
Analytical methods for characterizing 2,6-dimethoxy-N-piperidin-1-ylbenzamide would likely include high-performance liquid chromatography (HPLC), mass spectrometry, NMR spectroscopy, and X-ray crystallography for structural confirmation. These techniques would be essential for assessing compound purity, structural verification, and monitoring stability during long-term storage.
Comparative Analysis with Related Compounds
Structural Comparisons
2,6-Dimethoxy-N-piperidin-1-ylbenzamide differs from the related compound 2,6-dimethoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide in two significant ways: the point of attachment to the piperidine ring (N-1 position versus 3-position) and the absence of the 3-phenylpropyl substituent. These structural differences would likely result in distinct pharmacological profiles, underscoring the importance of structure-specific research.
Pharmacological Differences
The absence of the 3-phenylpropyl substituent in 2,6-dimethoxy-N-piperidin-1-ylbenzamide compared to its related analog would likely result in different receptor binding characteristics. The 3-phenylpropyl group has been shown to enhance binding to dopamine D2 and D3 receptors in similar compounds, suggesting that 2,6-dimethoxy-N-piperidin-1-ylbenzamide might exhibit lower affinity for these receptors but potentially improved selectivity for other targets.
Synthetic Accessibility
From a synthetic perspective, 2,6-dimethoxy-N-piperidin-1-ylbenzamide would likely be more accessible than its more complex analogs due to its simpler structure. This synthetic advantage could make it a valuable starting point for medicinal chemistry campaigns aimed at developing more elaborate derivatives with optimized pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume